molecular formula C20H24N2O6 B1678946 Nisoldipine CAS No. 63675-72-9

Nisoldipine

Cat. No.: B1678946
CAS No.: 63675-72-9
M. Wt: 388.4 g/mol
InChI Key: VKQFCGNPDRICFG-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nisoldipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Cellular Effects

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

This compound is a calcium channel blocker that selectively inhibits L-type calcium channels . It exerts its effects at the molecular level by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a long duration of action . The drug exhibits higher potency, longer duration of action, and a higher binding affinity in vitro and in vivo than nifedipine .

Metabolic Pathways

This compound is highly metabolized, with 5 major urinary metabolites identified . The major biotransformation pathway is the hydroxylation of the isobutyl ester . It is thought to be metabolized principally by CYP isoenzymes .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound primarily interacts with the L-type calcium channels located in the cell membrane of vascular smooth muscle cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nisoldipine can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with methyl acetoacetate, followed by cyclization and esterification reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound often involves solvent evaporation techniques and spray drying to achieve amorphous solid dispersions. These methods enhance the solubility and bioavailability of the drug. Polymers such as polyvinylpyrrolidone (PVP) are used to stabilize the amorphous form of this compound .

Chemical Reactions Analysis

Types of Reactions

Nisoldipine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nisoldipine has several scientific research applications:

Comparison with Similar Compounds

Nisoldipine is often compared with other dihydropyridine calcium channel blockers such as amlodipine and nifedipine. While all three compounds share a similar mechanism of action, this compound is unique in its higher selectivity for cardiac blood vessels and its specific pharmacokinetic profile .

Similar Compounds

Properties

IUPAC Name

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023371
Record name Nisoldipine
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Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nisoldipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014545
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Solubility

5.77e-03 g/L
Record name Nisoldipine
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Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nisoldipine
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CAS No.

63675-72-9
Record name Nisoldipine
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Record name Nisoldipine [USAN:INN:BAN:JAN]
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Record name Nisoldipine
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Record name NISOLDIPINE
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Record name Nisoldipine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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